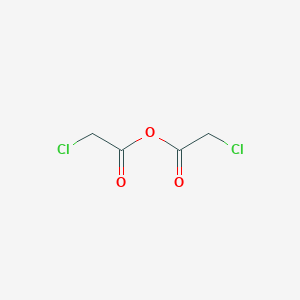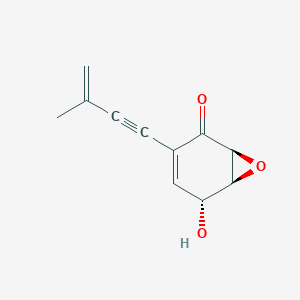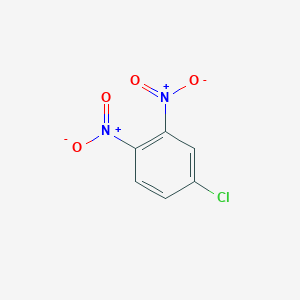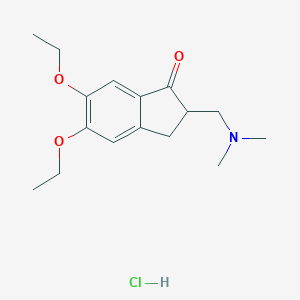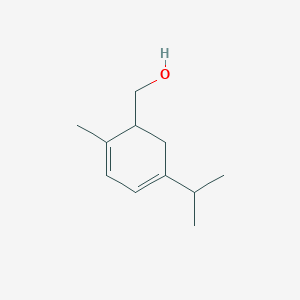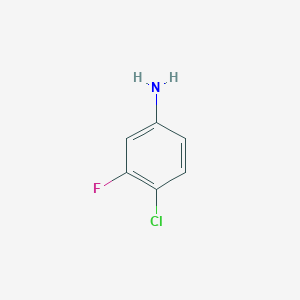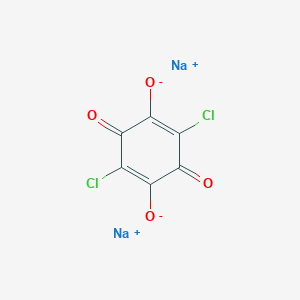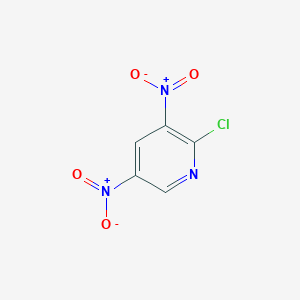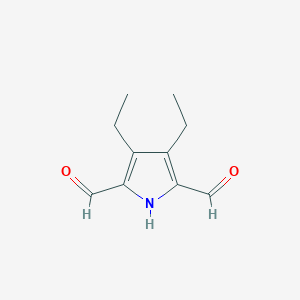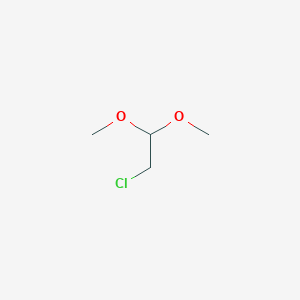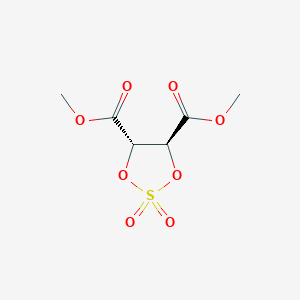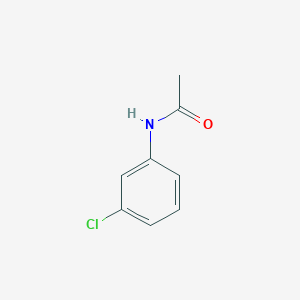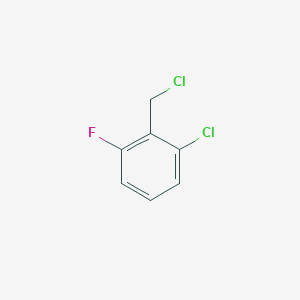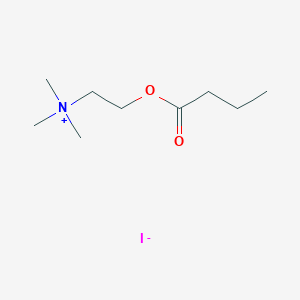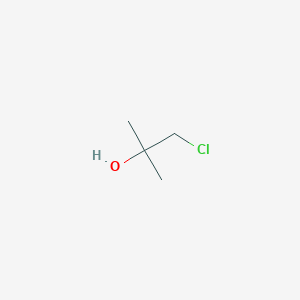
1-氯-2-甲基-2-丙醇
描述
1-Chloro-2-methyl-2-propanol is a chemical compound that has been studied for various applications, including its use as an intermediate in the synthesis of pharmaceuticals and its behavior on metal surfaces. The compound is also known for its chiroptical properties and has been involved in the study of molecular structures and vibrational spectra.
Synthesis Analysis
The synthesis of 1-Chloro-2-methyl-2-propanol and its derivatives has been explored in several studies. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase has been reported, highlighting the high enantioselectivity of the process . Additionally, the synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride has been completed, providing methods for obtaining all 13C- and 15N-isotopomers of 1-amino-2-propanol . The process of synthesizing 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine has also been discussed, with a yield of over 65% under optimal conditions .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol) have been investigated, predicting the existence of these compounds in non-planar gauche structures and confirming strong intermolecular Cl⋯H(O) dipolar interactions in their condensed phases . Conformational analysis of 1-chloro- and 1-bromo-2-propanol has also been performed, revealing the prevalence of gauche conformers due to hyperconjugation .
Chemical Reactions Analysis
The chemical behavior of 1-Chloro-2-methyl-2-propanol on metal surfaces has been studied, showing that upon thermal activation on a Ni(100) single-crystal surface, the compound undergoes sequential bond scission to produce intermediates that can follow various reaction pathways, including cyclization, hydrogenation, and dehydration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-methyl-2-propanol and related compounds have been analyzed in several studies. Densities and viscosities of ternary mixtures containing 2-methyl-1-propanol (or 2-methyl-2-propanol), n-hexane, and 1-chlorobutane have been measured, with excess molar volumes and viscosity deviations calculated and analyzed in terms of molecular interactions . The chiroptical properties of (-)-(S)-2-chloro-3-(5-imidazolyl)propanol have also been synthesized and discussed, contributing to the understanding of the compound's optical activity .
科学研究应用
表面化学和催化1-氯-2-甲基-2-丙醇在与金属表面接触时显示出有趣的化学相互作用。一项研究揭示了当它与Ni(100)单晶表面相互作用时,会发生各种化学反应,导致产生羟基烷基和氧杂环丙烷中间体。这些中间体进一步参与各种反应,如环化生成异丁烯氧化物,加氢生成叔丁醇,和脱水反应产生异丁烯和其他化合物。注意到,在表面上氢的共吸附会促进叔丁醇的产生并抑制其分解为异丁烯(Zhao, Deng, & Zaera, 2010)。
构象分析在理论和光谱分析领域,1-氯-2-甲基-2-丙醇已被研究其构象异构体。这种化合物的构象体,特别是卤素原子(Cl)和羟基(OH)处于反式取向的构象体,在气相和溶液中被发现占主导地位。这种现象被称为反式效应,归因于超共轭而不是分子内氢键。这些见解对于化合物中的立体化学控制相关,这在制药和农药行业中至关重要(Gonçalves等,2013)。
金属表面上的环氧化物形成另一项研究探讨了1-氯-2-甲基-2-丙醇在覆盖氧的Ag(110)表面上的反应。研究结果表明形成了氯代叔丁氧中间体和水。这些中间体随后反应生成异丁烯氧化物和表面氯,以及少量的甲基乙基酮。研究表明,异丁烯氧化物的形成可能通过一个在反应条件下不稳定的氧杂环丙烷中间体或通过类似于烯烃氯水合物合成环氧化物的协同过程(Medlin & Barteau, 2002)。
光谱学研究1-氯-2-甲基-2-丙醇等化合物的分子结构和振动光谱已被广泛研究。例如,使用不同水平的理论计算了构象稳定性和振动频率,揭示了不同构象体的能量层次结构以及这些化合物在凝聚相中存在强烈的分子间偶极相互作用(Badawi, 2012)。
安全和危害
未来方向
属性
IUPAC Name |
1-chloro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOZGFXJZQXOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204381 | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Chloro-2-methyl-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chloro-2-methyl-2-propanol | |
CAS RN |
558-42-9 | |
| Record name | 1-Chloro-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 558-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



